奥克拉西替尼
描述
奥克拉西汀是一种合成的环己基氨基吡咯并嘧啶类泛素激酶抑制剂,对泛素激酶 1 具有相对的选择性。它主要作为兽药使用,商品名为 Apoquel。 奥克拉西汀有效控制犬类过敏性皮炎引起的过敏性皮炎和瘙痒 . 它于 2013 年在美国获批使用,并于 2023 年在欧盟获批 .
科学研究应用
作用机制
奥克拉西汀通过选择性抑制泛素激酶 1 起作用,泛素激酶 1 参与各种促炎和促过敏细胞因子的信号通路。 通过抑制泛素激酶 1,奥克拉西汀减少了这些细胞因子的作用,从而减轻了过敏性皮炎和瘙痒的症状 . 泛素激酶 1 的抑制还有助于下调炎症细胞因子的表达,从而缓解过敏反应 .
生化分析
Biochemical Properties
Oclacitinib plays a crucial role in biochemical reactions by inhibiting the activity of janus kinase 1 (JAK1), a type of enzyme involved in the signaling pathways of various cytokines . By selectively targeting JAK1, Oclacitinib disrupts the signal transduction process that leads to the expression of inflammatory cytokines . This inhibition helps in downregulating the inflammatory response, making it effective in treating allergic conditions . Oclacitinib interacts with cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), interleukin-13 (IL-13), and interleukin-31 (IL-31), which are involved in the inflammatory process .
Cellular Effects
Oclacitinib influences various cellular processes by modulating the activity of cytokines that play a role in cell signaling pathways . It affects cell function by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation . Oclacitinib has been shown to impact cell signaling pathways such as the JAK-STAT pathway, which is crucial for the regulation of immune responses . Additionally, it influences gene expression by downregulating the expression of genes involved in the inflammatory response . Oclacitinib also affects cellular metabolism by altering the production of cytokines that regulate metabolic processes .
Molecular Mechanism
The molecular mechanism of Oclacitinib involves its selective inhibition of JAK1, which is a key enzyme in the JAK-STAT signaling pathway . By binding to the ATP-binding site of JAK1, Oclacitinib prevents the phosphorylation and activation of STAT proteins, which are responsible for transmitting signals from cytokine receptors to the nucleus . This inhibition leads to a decrease in the transcription of genes involved in the inflammatory response . Oclacitinib’s ability to inhibit JAK1 selectively allows it to modulate the immune response without affecting other signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oclacitinib have been observed to change over time. Studies have shown that Oclacitinib has a rapid onset of action, with a significant reduction in pruritus observed within 24 hours of administration . The stability of Oclacitinib in laboratory conditions has been well-documented, with minimal degradation observed over time . Long-term studies have indicated that Oclacitinib maintains its efficacy in reducing inflammation and pruritus over extended periods .
Dosage Effects in Animal Models
The effects of Oclacitinib vary with different dosages in animal models. In dogs, the recommended dosage is 0.4 to 0.6 mg/kg twice daily for up to two weeks, followed by once daily administration . Studies have shown that higher doses of Oclacitinib can lead to increased efficacy in reducing pruritus and inflammation . At higher doses, there is also an increased risk of adverse effects such as gastrointestinal issues and immunosuppression . In cats, Oclacitinib has been shown to be well-tolerated at doses of 1 mg/kg and 2 mg/kg, with minimal adverse effects observed .
Metabolic Pathways
Oclacitinib is primarily metabolized in the liver, where it undergoes oxidative metabolism . The metabolic pathways of Oclacitinib involve mono- and bis-oxidation, oxidative ring opening, and oxidative decarboxylation . These metabolic processes result in the formation of various metabolites, which are then excreted primarily through the liver . The involvement of liver enzymes in the metabolism of Oclacitinib highlights the importance of liver function in the pharmacokinetics of this compound .
Transport and Distribution
Oclacitinib is transported and distributed within cells and tissues through various mechanisms . It has a high bioavailability of 89%, indicating efficient absorption when administered orally . Oclacitinib is moderately bound to plasma proteins, with a protein binding rate of 66.3-69.7% . This binding helps in the distribution of Oclacitinib to various tissues, where it exerts its therapeutic effects . The transport of Oclacitinib within cells is facilitated by its interaction with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of Oclacitinib is primarily within the cytoplasm, where it interacts with JAK1 receptors . The binding of Oclacitinib to JAK1 receptors prevents the phosphorylation and activation of STAT proteins, which are located in the cytoplasm . This localization is crucial for the inhibition of the JAK-STAT signaling pathway and the subsequent downregulation of inflammatory cytokines . The subcellular localization of Oclacitinib ensures its targeted action within the cells, leading to effective modulation of the immune response .
准备方法
奥克拉西汀的合成涉及多个步骤,从容易获得的起始原料开始。其中一种方法包括制备具有特定结构的化合物,然后用该化合物合成奥克拉西汀及其马来酸盐。 这种方法的优势在于不需要柱色谱,适用于工业操作 . 另一种方法是将奥克拉西汀碱溶解在乙醇中,然后加入马来酸溶解在水和乙醇混合物中的混合物 .
化学反应分析
相似化合物的比较
奥克拉西汀在对泛素激酶 1 的选择性抑制方面是独一无二的。类似的化合物包括:
属性
IUPAC Name |
N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLJNBZVZDLAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016299 | |
Record name | Oclacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208319-26-9 | |
Record name | Oclacitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oclacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCLACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。